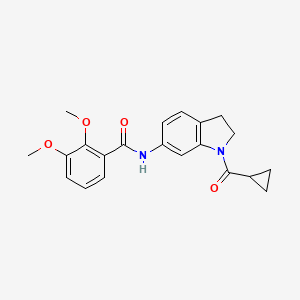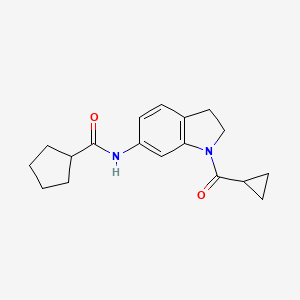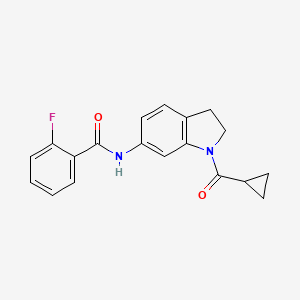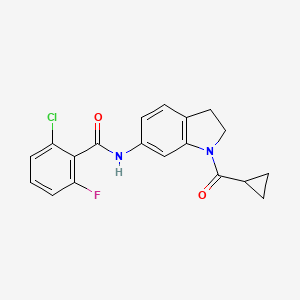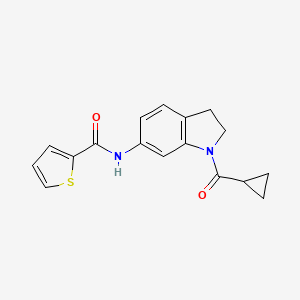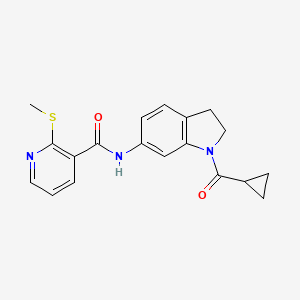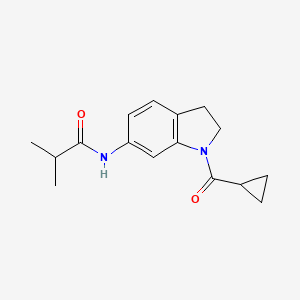
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)propanamide (N-CCIP), also known as 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl propanoic acid amide, is an organic compound that has been studied for its potential applications in the fields of medicine and science. N-CCIP is a cyclopropyl derivative of indole, a heterocyclic aromatic compound with a five-membered ring structure. N-CCIP has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can lead to a decrease in inflammation and pain. N-CCIP has also been studied for its potential as an anti-cancer agent, as well as its ability to reduce the symptoms of Alzheimer's disease.
科学研究应用
N-CCIP has been studied for its potential applications in the fields of medicine and science. In particular, N-CCIP has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is a key enzyme in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can lead to a decrease in inflammation and pain. N-CCIP has also been studied for its potential as an anti-cancer agent, as well as its ability to reduce the symptoms of Alzheimer's disease.
作用机制
The mechanism of action of N-CCIP is not fully understood. However, it is believed that N-CCIP binds to the active site of COX-2, preventing the enzyme from catalyzing the production of prostaglandins and other inflammatory mediators. This inhibition of COX-2 leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
N-CCIP has been studied for its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 leads to a decrease in inflammation and pain. N-CCIP has also been studied for its potential as an anti-cancer agent, as well as its ability to reduce the symptoms of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-CCIP in laboratory experiments is its ability to inhibit the activity of COX-2. This can be beneficial in experiments that require the inhibition of this enzyme, such as those studying the effects of inflammation and pain. However, N-CCIP is not always the most suitable choice for experiments requiring the inhibition of COX-2. Other compounds, such as ibuprofen, may be more effective in certain cases.
未来方向
Further research is needed to fully understand the mechanism of action of N-CCIP and its potential applications. In particular, more research is needed to determine the efficacy of N-CCIP in the treatment of various diseases and conditions, as well as its potential side effects. Additionally, more research is needed to develop new synthesis methods for N-CCIP and to improve existing methods. Finally, further research is needed to explore the potential applications of N-CCIP in other fields, such as drug delivery and biotechnology.
合成方法
N-CCIP can be synthesized through a number of methods. The most common method involves the reaction of indole with cyclopropanecarbonyl chloride in the presence of a base such as sodium hydroxide. This reaction produces N-CCIP as a white crystalline solid. Other methods of synthesis include the reaction of indole with cyclopropanecarbonyl bromide in the presence of a base, as well as the reaction of indole with cyclopropanecarbonyl iodide in the presence of a base.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-14(18)16-12-6-5-10-7-8-17(13(10)9-12)15(19)11-3-4-11/h5-6,9,11H,2-4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKUTFFWFUUZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN2C(=O)C3CC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

